Dalvastatin

Description

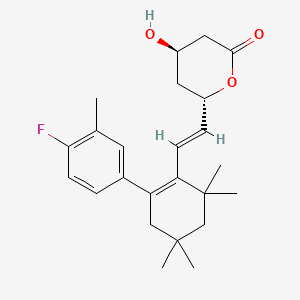

Structure

3D Structure

Properties

CAS No. |

132100-55-1 |

|---|---|

Molecular Formula |

C24H31FO3 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one |

InChI |

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1 |

InChI Key |

VDSBXXDKCUBMQC-VUOWKATKSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |

Appearance |

Solid powder |

Other CAS No. |

135910-20-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one dalvastatin RG 12561 RG-12561 |

Origin of Product |

United States |

Foundational & Exploratory

Dalvastatin: A Deep Dive into the Mechanism of HMG-CoA Reductase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Dalvastatin (B145007) (formerly known as RG 12561) is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, this compound was developed as a cholesterol-lowering agent. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data from key preclinical studies and detailed experimental methodologies.

Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

This compound is administered as an inactive prodrug. Following administration, it is converted in the body to its active open hydroxyacid form. This active metabolite is structurally similar to the endogenous substrate, HMG-CoA. By mimicking this substrate, the active form of this compound acts as a competitive inhibitor of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol. The reduction in intracellular cholesterol levels leads to a compensatory upregulation of LDL receptor expression on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified in various in vitro and ex vivo models. The following tables summarize the key findings, comparing its efficacy with other statins where data is available.

In Vitro Inhibition of HMG-CoA Reductase

| Compound | IC50 (nmol/L) |

| This compound-Na | 3.4 |

| Lovastatin-Na | 2.3 |

| Pravastatin | 8.9 |

| IC50 values for the inhibition of rat liver HMG-CoA reductase. |

In Vitro Inhibition of Cholesterol Biosynthesis in Hep G2 Cells

| Compound | IC50 |

| This compound-Na | 4 nmol/L |

| Lovastatin-Na | 5 nmol/L |

| Pravastatin | 1.1 µmol/L |

| Inhibition of cholesterol biosynthesis from radiolabeled octanoate. |

Ex Vivo Inhibition of Cholesterol Biosynthesis in Rats

| Compound | ED50 (mg/kg) |

| This compound | 0.9 |

| Lovastatin | 0.5 |

| Pravastatin | 12 |

| Inhibition of cholesterol biosynthesis in liver slices after oral administration. |

In Vivo Efficacy in Animal Models

| Animal Model | Treatment | % Reduction in Serum Cholesterol | % Reduction in LDL | % Reduction in LDL/HDL Ratio |

| Cholestyramine-fed hamsters | This compound (0.1% in food for 18 days) | - | Reduced | 35 |

| Cholestyramine-fed hamsters | This compound (0.4% in food) | 84 | 97 | 91 |

| WHHL rabbits | This compound (5 mg/kg, b.i.d., 12 days) | 17 | - | - |

| WHHL rabbits | Lovastatin (5 mg/kg, b.i.d., 12 days) | 16 | - | - |

Experimental Protocols

The following outlines the methodologies used in the key experiments cited above.

HMG-CoA Reductase Inhibition Assay

RG 12561 (Dalvastatin): A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG 12561, also known as dalvastatin (B145007), is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, it was developed for the treatment of hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of RG 12561, presenting key quantitative data, detailed experimental methodologies, and a visualization of its role in the HMG-CoA reductase signaling pathway.

Discovery and Development

RG 12561 was developed by Rhône-Poulenc Rorer Central Research. By 1988, it was in a similar stage of development as atorvastatin (B1662188) (Lipitor), positioning it as a potential early entrant in the competitive statin market. A key publication in 1993 detailed its pharmacological activity as a novel cholesterol-lowering agent. Despite its potent activity, this compound did not ultimately reach the market. RG 12561 is a prodrug that is converted to its active open hydroxyacid form in the body.

Quantitative Data

The inhibitory activity of RG 12561 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, comparing its potency with other well-known statins.

Table 1: In Vitro Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis

| Compound | Rat Liver HMG-CoA Reductase IC50 (nmol/L) | Hep G2 Cells Cholesterol Biosynthesis IC50 (nmol/L) |

| RG 12561-Na | 3.4 | 4 |

| Lovastatin-Na | 2.3 | 5 |

| Pravastatin | 8.9 | 1100 |

Table 2: In Vivo Efficacy in Animal Models

| Compound | Rat Ex Vivo Cholesterol Biosynthesis ED50 (mg/kg) |

| RG 12561 | 0.9 |

| Lovastatin | 0.5 |

| Pravastatin | 12 |

Table 3: Effects on Plasma Lipids in Cholestyramine-Fed Hamsters (0.1% in food for 18 days)

| Compound | Reduction in LDL/HDL Ratio (%) |

| RG 12561 | 35 |

| RG 12561-Na | 76 |

| Lovastatin | 88 |

| Lovastatin-Na | 88 |

Table 4: Effects on Serum Cholesterol in WHHL Rabbits (5 mg/kg, b.i.d., 12 days)

| Compound | Reduction in Serum Cholesterol (%) |

| RG 12561 | 17 |

| Lovastatin | 16 |

Synthesis of RG 12561 (this compound)

The synthesis of this compound is a multi-step process starting from commercially available 3,3,5,5-tetramethylcyclohexanone (B79423). The key steps are outlined below.

Experimental Protocols

Step 1: Vilsmeier-Haack Reaction to form 2-chloro-4,4,6,6-tetramethylcyclohexene aldehyde (II)

-

Methodology: Commercially available 3,3,5,5-tetramethylcyclohexanone (I) is subjected to a Vilsmeier-Haack reaction. This reaction typically involves the use of a formylating agent generated in situ from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride (POCl3). The electron-rich enol or enolate of the cyclohexanone (B45756) attacks the Vilsmeier reagent, leading to formylation and subsequent formation of the chloro-aldehyde (II).

Step 2: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to yield 2-aryl substituted 4,4,6,6-tetramethylcyclohexene aldehyde (IV)

-

Methodology: The 2-chloro-4,4,6,6-tetramethylcyclohexene aldehyde (II) undergoes a copper-catalyzed 1,4-addition (conjugate addition) of a Grignard reagent. The Grignard reagent is derived from 5-bromo-2-fluorotoluene (B1266182) (III). Copper salts are known to promote the 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds. This reaction introduces the 4-fluoro-3-methylphenyl group at the 2-position of the cyclohexene (B86901) ring, yielding the aldehyde (IV).

Step 3: Aldehyde Extension to form (VI)

-

Methodology: The aldehyde (IV) is treated with the anion of ethylidenecyclohexylamine (V). This is followed by hydrolysis of the intermediate β-hydroxyimine, which can be achieved using silica (B1680970) gel chromatography, to give the extended aldehyde (VI).

Step 4: Formation of the δ-hydroxy-β-ketoester (VIII)

-

Methodology: The extended aldehyde (VI) is reacted with the dianion of methyl acetoacetate (B1235776) (VII). This reaction forms the δ-hydroxy-β-ketoester (VIII).

Step 5: Stereospecific Reduction to the erythro 3,5-dihydroxy methyl ester (IX)

-

Methodology: The δ-hydroxy-β-ketoester (VIII) is stereospecifically reduced using triethylborane (B153662) and sodium borohydride. This reduction yields the erythro 3,5-dihydroxy methyl ester (IX).

Step 6: Lactonization to produce this compound

-

Methodology: The methyl ester of (IX) is hydrolyzed. The resulting hydroxy acid is then lactonized using triethylamine (B128534) and methyl chloroformate to produce this compound (RG 12561).

Mechanism of Action: HMG-CoA Reductase Inhibition

RG 12561, in its active hydroxyacid form, acts as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway. By blocking this step, RG 12561 reduces the endogenous synthesis of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.

Signaling Pathway Diagram

Caption: HMG-CoA Reductase Signaling Pathway and Inhibition by RG 12561.

Experimental Workflow for Synthesis

Dalvastatin Prodrug Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalvastatin (B145007) is a synthetic HMG-CoA reductase inhibitor developed for the management of hypercholesterolemia. Administered as an inactive lactone prodrug, it undergoes metabolic activation in the body to yield its pharmacologically active open-ring β-hydroxy acid form. This active metabolite competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a detailed examination of the activation pathway of this compound, incorporating available quantitative data and relevant experimental methodologies. Due to the limited specific data on this compound, information from the analogous and well-studied prodrug, lovastatin (B1675250), is used to provide a more complete understanding of the enzymatic processes likely involved.

Introduction

Statins are a class of lipid-lowering drugs that have become a cornerstone in the prevention and treatment of cardiovascular disease. This compound, also known as RG 12561, belongs to the group of statins that are administered as inactive prodrugs. The conversion to the active form is a critical step for its therapeutic efficacy. Understanding the specifics of this activation pathway is essential for drug development, including optimizing drug delivery, predicting drug-drug interactions, and understanding inter-individual variability in patient response.

The Activation Pathway of this compound

The activation of this compound is a hydrolytic process that opens the lactone ring to form the corresponding β-hydroxy acid. This conversion is essential for the molecule to effectively bind to and inhibit the HMG-CoA reductase enzyme.

Chemical Transformation

In aqueous solutions, this compound undergoes both epimerization and hydrolysis. The key activation step is the acyl-oxygen cleavage of the lactone ring, which results in the formation of the active β-hydroxy acid. The rate of this hydrolysis is dependent on pH, being reversible in acidic conditions and irreversible in neutral to basic environments.

Enzymatic Hydrolysis

While specific human enzymes responsible for this compound hydrolysis have not been definitively identified in the available literature, extensive research on the structurally similar prodrug lovastatin points towards the involvement of carboxylesterases. These enzymes are found in various tissues, including the plasma and liver. For lovastatin, at least three distinct esterases have been identified in humans that catalyze this activation: one in the plasma and two in the liver (microsomal and cytosolic). It is highly probable that this compound is activated by the same or similar carboxylesterases.

The generalized enzymatic activation pathway can be visualized as follows:

Subsequent Metabolism

Following its activation, the β-hydroxy acid form of this compound, like other statins, is subject to further metabolism, primarily by cytochrome P450 enzymes. Studies on lovastatin have identified CYP3A4 and CYP3A5 as the major enzymes responsible for its oxidative metabolism. This metabolic step is important as it can be a source of drug-drug interactions.

Quantitative Data

The available quantitative data for this compound and its comparator, lovastatin, are summarized below.

| Parameter | Drug/Metabolite | Value | Organism/System | Reference |

| IC50 | This compound-Na (RG 12561-Na) | 3.4 nmol/l | Rat liver HMG-CoA reductase | |

| Lovastatin-Na | 2.3 nmol/l | Rat liver HMG-CoA reductase | ||

| Pravastatin | 8.9 nmol/l | Rat liver HMG-CoA reductase | ||

| IC50 (Cholesterol Biosynthesis) | This compound-Na (RG 12561-Na) | 4 nmol/l | Hep G2 liver cells | |

| Lovastatin-Na | 5 nmol/l | Hep G2 liver cells | ||

| Pravastatin | 1.1 µmol/l | Hep G2 liver cells | ||

| ED50 (Cholesterol Biosynthesis) | This compound (RG 12561) | 0.9 mg/kg (oral) | Rat (ex vivo liver slices) | |

| Lovastatin | 0.5 mg/kg (oral) | Rat (ex vivo liver slices) | ||

| Pravastatin | 12 mg/kg (oral) | Rat (ex vivo liver slices) | ||

| Rate of Hydroxy Acid Formation | Lovastatin | 15.8 pmol/ml/min | Human plasma | |

| Lovastatin | 2.13 pmol/mg protein/min | Human hepatic microsomes | ||

| Lovastatin | 0.92 pmol/mg protein/min | Human hepatic cytosol |

Experimental Protocols

Separation and Determination of this compound Lactone and Hydroxy Acid in Plasma

This protocol is based on the methodology developed for RG 12561.

Objective: To separate and quantify the inactive lactone prodrug and the active hydroxy acid form of this compound in plasma samples.

Procedure:

-

Deproteinization: A 0.25-ml aliquot of plasma is deproteinized with 0.5 ml of methanol.

-

Lactone Extraction: The lactone form is extracted from the deproteinized plasma with a hexane-

In Vitro Activity of Dalbavancin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic. Dalbavancin exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique pharmacokinetic profile, characterized by a long half-life, allows for infrequent dosing, making it a valuable therapeutic option. This document details its mechanism of action, summarizes its in vitro potency through comprehensive data tables, outlines key experimental protocols for its evaluation, and visualizes its mechanism and experimental workflows.

Core Mechanism of Action

Dalbavancin's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This steric hindrance blocks the transglycosylation and transpeptidation steps, which are crucial for the integrity and stability of the bacterial cell wall. The lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which is thought to enhance its antimicrobial potency.

Quantitative In Vitro Activity

The in vitro potency of dalbavancin has been extensively evaluated against a variety of Gram-positive organisms. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

Table 1: In Vitro Activity of Dalbavancin against Staphylococcus aureus

| Organism | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.03 | 0.03 |

| Methicillin-Resistant S. aureus (MRSA) | 0.03 - 0.06 | 0.03 - 0.06 |

Table 2: In Vitro Activity of Dalbavancin against Streptococcal Species

| Organism | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) |

| β-hemolytic streptococci | ≤0.03 | 0.03 |

| Viridans group streptococci | ≤0.03 | 0.03 |

Table 3: In Vitro Activity of Dalbavancin against Enterococcal Species

| Organism | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) |

| Vancomycin-Susceptible Enterococcus faecalis | 0.06 | 0.06 |

| Vancomycin-Susceptible Enterococcus faecium | 0.06 | 0.12 |

Table 4: In Vitro Activity of Dalbavancin against Coagulase-Negative Staphylococci

| Organism | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) |

| Staphylococcus epidermidis | 0.06 | 0.06 |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate in vitro assessment of dalbavancin. The following are representative protocols for key assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Dalbavancin Stock Solution:

-

Due to its hydrophobic nature, dissolve dalbavancin powder in dimethyl sulfoxide (B87167) (DMSO).

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of dalbavancin in CAMHB in 96-well microtiter plates.

-

Crucially, the broth used for dilution must be supplemented with polysorbate-80 (P-80) to a final concentration of 0.002% to prevent the drug from adhering to the plastic wells.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh colonies grown on an appropriate agar (B569324) medium.

-

Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

-

Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.

-

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Preparation of Cultures:

-

Grow bacterial cultures to the logarithmic phase in CAMHB.

-

Dilute the cultures to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

-

Exposure to Dalbavancin:

-

Add dalbavancin at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

-

-

Sampling and Viable Cell Counting:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline or broth.

-

Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each dalbavancin concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

-

Biofilm Eradication Assay (MBEC)

The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

-

Biofilm Formation:

-

Grow biofilms on the pegs of a 96-

-

Dalvastatin's Impact on Cholesterol Biosynthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalvastatin (B145007), also known as RG 12561, is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, this compound effectively lowers cholesterol levels by interfering with the endogenous production of cholesterol. This technical guide provides an in-depth analysis of this compound's effect on cholesterol biosynthesis, compiling quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support researchers and professionals in the field of drug development.

Introduction: The Cholesterol Biosynthesis Pathway and the Role of HMG-CoA Reductase

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions known as the mevalonate (B85504) pathway. The conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the primary rate-limiting step in this pathway. Consequently, HMG-CoA reductase has become a major target for pharmacological intervention to manage hypercholesterolemia.

Statins, including this compound, are competitive inhibitors of HMG-CoA reductase. By binding to the active site of the enzyme, they block the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol. This reduction in hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.

This compound is a prodrug that is converted to its active open hydroxyacid form in the body. This active form is a potent and specific inhibitor of HMG-CoA reductase.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting HMG-CoA reductase and cholesterol biosynthesis, as well as its effects on cholesterol levels in various experimental models.

Table 1: In Vitro Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis

| Compound | Assay System | Parameter | Value | Reference |

| This compound-Na (RG 12561-Na) | Rat liver HMG-CoA reductase | IC50 | 3.4 nmol/l | |

| Lovastatin-Na | Rat liver HMG-CoA reductase | IC50 | 2.3 nmol/l | |

| Pravastatin | Rat liver HMG-CoA reductase | IC50 | 8.9 nmol/l | |

| This compound-Na (RG 12561-Na) | Hep G2 cells (from radiolabeled octanoate) | IC50 | 4 nmol/l | |

| Lovastatin-Na | Hep G2 cells (from radiolabeled octanoate) | IC50 | 5 nmol/l | |

| Pravastatin | Hep G2 cells (from radiolabeled octanoate) | IC50 | 1.1 µmol/l |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Compound | Animal Model | Assay | Parameter | Value | Reference |

| This compound (RG 12561) | Rat | Ex vivo cholesterol biosynthesis in liver slices | ED50 | 0.9 mg/kg | |

| Lovastatin | Rat | Ex vivo cholesterol biosynthesis in liver slices | ED50 | 0.5 mg/kg | |

| Pravastatin | Rat | Ex vivo cholesterol biosynthesis in liver slices | ED50 | 12 mg/kg | |

| This compound (RG 12561) | Cholestyramine-fed hamsters (0.1% in food for 18 days) | LDL/HDL ratio reduction | % Reduction | 35% | |

| This compound-Na (RG 12561-Na) | Cholestyramine-fed hamsters (0.1% in food for 18 days) | LDL/HDL ratio reduction | % Reduction | 76% | |

| Lovastatin | Cholestyramine-fed hamsters (0.1% in food for 18 days) | LDL/HDL ratio reduction | % Reduction | 88% | |

| Lovastatin-Na | Cholestyramine-fed hamsters (0.1% in food for 18 days) | LDL/HDL ratio reduction | % Reduction | 88% | |

| This compound (RG 12561) | Cholestyramine-fed hamsters (0.4% in food) | Serum cholesterol reduction | % Reduction | 84% | |

| This compound (RG 12561) | Cholestyramine-fed hamsters (0.4% in food) | LDL reduction | % Reduction | 97% | |

| This compound (RG 12561) | Cholestyramine-fed hamsters (0.4% in food) | LDL/HDL ratio reduction | % Reduction | 91% | |

| This compound (RG 12561) | WHHL rabbits (5 mg/kg, b.i.d., 12 days) | Serum cholesterol reduction | % Reduction | 17% | |

| Lovastatin | WHHL rabbits (5 mg/kg, b.i.d., 12 days) | Serum cholesterol reduction | % Reduction | 16% |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the effect of this compound on cholesterol biosynthesis.

HMG-CoA Reductase Inhibition Assay (In Vitro)

This protocol is based on spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Test Inhibitor Wells: HMG-CoA Reductase Assay Buffer, this compound solution, and HMG-CoA reductase enzyme.

-

Enzyme Control Wells: HMG-CoA Reductase Assay Buffer and HMG-CoA reductase enzyme.

-

Dalvastatin: A Technical Deep Dive into its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dalvastatin (RG 12561), a synthetic prodrug developed as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document collates available preclinical data on its efficacy in various animal models, details its mechanism of action, and presents representative experimental protocols for the evaluation of such compounds. Due to the apparent discontinuation of its clinical development, publicly available human trial data is absent. This guide, therefore, focuses on the preclinical profile of this compound and provides a framework for understanding its potential role in lipid metabolism regulation based on the existing scientific literature.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Statins, which are inhibitors of HMG-CoA reductase, have become a cornerstone in the management of hypercholesterolemia. This compound (RG 12561) was developed by Rhône-Poulenc Rorer as a novel synthetic statin.[1] It is a prodrug that is converted in the body to its active open hydroxyacid form, RG 12561-Na.[2] This active metabolite competitively inhibits HMG-CoA reductase, leading to a reduction in cholesterol synthesis.[2]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early rate-limiting step in the cholesterol biosynthesis pathway.[2]

By inhibiting this step, this compound's active form reduces the intracellular pool of cholesterol in hepatocytes. This reduction in intracellular cholesterol upregulates the expression of LDL receptors on the surface of liver cells. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL cholesterol levels.

Signaling Pathway

The following diagram illustrates the signaling pathway of HMG-CoA reductase and the inhibitory action of this compound.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies on this compound.

In Vitro HMG-CoA Reductase Inhibition

| Compound | IC50 (nmol/L) | Source |

| This compound (RG 12561-Na) | 3.4 | [2] |

| Lovastatin-Na | 2.3 | [2] |

| Pravastatin | 8.9 | [2] |

| IC50 values represent the concentration of the drug required to inhibit 50% of the HMG-CoA reductase activity in a rat liver assay. |

In Vivo Efficacy in Cholestyramine-Fed Hamsters

Study Duration: 18 days

| Treatment Group | Dose | % Reduction in Serum Cholesterol | % Reduction in LDL Cholesterol | % Reduction in LDL/HDL Ratio | Source |

| This compound (RG 12561) | 0.1% in food | - | - | 35 | [2] |

| This compound (RG 12561) | 0.4% in food | 84 | 97 | 91 | [2] |

| This compound-Na (RG 12561-Na) | 0.1% in food | - | - | 76 | [2] |

| Lovastatin | 0.1% in food | - | - | 88 | [2] |

| Lovastatin-Na | 0.1% in food | - | - | 88 | [2] |

| '-' indicates data not reported. |

In Vivo Efficacy in WHHL Rabbits

Study Duration: 12 days

| Treatment Group | Dose | % Reduction in Serum Cholesterol | Source |

| This compound (RG 12561) | 5 mg/kg, b.i.d. | 17 | [2] |

| Lovastatin | 5 mg/kg, b.i.d. | 16 | [2] |

Experimental Protocols (Representative)

Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative protocols based on standard methodologies for similar preclinical studies.

In Vitro HMG-CoA Reductase Inhibition Assay (Representative Protocol)

This protocol outlines a typical procedure to determine the IC50 value of a statin.

Methodology Details:

-

Enzyme Preparation: Rat liver microsomes containing HMG-CoA reductase are isolated through differential centrifugation.

-

Assay Conditions: The assay is typically performed in a potassium phosphate (B84403) buffer containing NADPH as a cofactor and a reducing agent like dithiothreitol (B142953) (DTT).

-

Inhibition Assay: Varying concentrations of the test inhibitor (this compound-Na) and reference compounds are pre-incubated with the enzyme preparation.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of radiolabeled [14C]HMG-CoA.

-

Product Quantification: The reaction is stopped, and the product, [14C]mevalonolactone, is separated and quantified using techniques like thin-layer chromatography and scintillation counting.

-

IC50 Calculation: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Lipid-Lowering Study in Cholestyramine-Fed Hamsters (Representative Protocol)

This protocol describes a general approach for evaluating the efficacy of lipid-lowering agents in a hamster model of hypercholesterolemia.

Methodology Details:

-

Animal Model: Male Golden Syrian hamsters are often used. Feeding a diet containing cholestyramine upregulates cholesterol synthesis, making it a suitable model to test HMG-CoA reductase inhibitors.[3][4]

-

Diet and Dosing: The test compound (this compound) is incorporated into the feed at specified concentrations.

-

Blood Sampling: Blood samples are collected, typically after a fasting period, for lipid analysis.

-

Lipid Analysis: Plasma is separated, and total cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric assays. LDL cholesterol is often calculated using the Friedewald formula or measured directly after lipoprotein fractionation.

In Vivo Atherosclerosis Study in WHHL Rabbits (Representative Protocol)

The Watanabe Heritable Hyperlipidemic (WHHL) rabbit is a widely used model for familial hypercholesterolemia and atherosclerosis.

Methodology Details:

-

Animal Model: WHHL rabbits have a genetic defect in the LDL receptor, leading to spontaneous hypercholesterolemia and the development of atherosclerotic plaques.[5]

-

Treatment: this compound or a comparator drug is administered, for instance, twice daily (b.i.d.) via oral gavage for a period of several weeks (e.g., 12 days).

-

Efficacy Endpoints:

-

Lipid Profile: Blood samples are taken at regular intervals to monitor changes in total cholesterol, LDL-C, and HDL-C.

-

Atherosclerosis Assessment: At the end of the study, the aorta is excised, stained (e.g., with Sudan IV), and the percentage of the surface area covered by atherosclerotic plaques is quantified.[6] Histological analysis of the aortic arch can also be performed to assess plaque morphology and composition.[5][7]

-

Clinical Development

Extensive searches of publicly available databases and scientific literature did not yield any published clinical trial data for this compound (RG 12561). Reports from the time of its development suggest that it did not proceed to market.[1] Therefore, no quantitative data on the efficacy, safety, or pharmacokinetics of this compound in humans can be presented.

For context, a typical clinical development program for a statin would involve:

-

Phase I Trials: Single ascending dose (SAD) and multiple ascending dose (MAD) studies in a small number of healthy volunteers to assess safety, tolerability, and pharmacokinetics.[8][9]

-

Phase II Trials: Studies in patients with hypercholesterolemia to evaluate the efficacy in lowering LDL cholesterol at various doses and to further assess safety.[10][11]

-

Phase III Trials: Large-scale, long-term trials in a broader patient population to confirm efficacy, monitor for adverse effects, and evaluate the impact on cardiovascular outcomes.

Conclusion

This compound (RG 12561) is a potent, preclinical HMG-CoA reductase inhibitor that demonstrated significant lipid-lowering effects in animal models of hypercholesterolemia. Its in vitro potency is comparable to that of lovastatin. Preclinical in vivo studies in hamsters and rabbits confirmed its ability to reduce total and LDL cholesterol. However, the lack of publicly available clinical trial data suggests that its development was halted, and its potential in a clinical setting remains unevaluated. The information presented in this guide provides a comprehensive summary of the preclinical profile of this compound and serves as a valuable reference for researchers in the field of lipid metabolism and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. RG 12561 (this compound): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cholestyramine on lipoprotein levels and metabolism in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of feeding psyllium and cholestyramine in combination on low density lipoprotein metabolism and fecal bile acid excretion in hamsters with dietary-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atherosclerosis in Watanabe heritable hyperlipidaemic rabbits. Evaluation by macroscopic, microscopic and biochemical methods and comparison of atherosclerosis variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simplified method to quantitate atherosclerosis in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imaging of atherosclerosis in WHHL rabbits using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. A Comprehensive Guide to Phase 1 Clinical Trials [careers.iconplc.com]

- 10. A sequential procedure for a phase II efficacy trial in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Statins + Lifestyle Counseling for High Cholesterol · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Methodological & Application

Measuring Dalvastatin's Potency: Application Notes and Protocols for Determining IC50 in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of dalvastatin (B145007) in the human liver cancer cell line, HepG2. This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Measuring its IC50 is a critical step in evaluating its potency and potential therapeutic efficacy.

Introduction

This compound, a member of the statin family of drugs, functions by blocking the production of mevalonate, a crucial precursor in the synthesis of cholesterol.[1] This inhibition of the HMG-CoA reductase enzyme leads to a reduction in intracellular cholesterol levels.[2] The HepG2 cell line is a widely used in vitro model for studying liver function and the effects of drugs on hepatic cells. Determining the IC50 of this compound in these cells provides valuable data on its efficacy in inhibiting cholesterol synthesis and its potential cytotoxic effects at higher concentrations.

Data Presentation

The following table summarizes the IC50 values of this compound's active form (RG 12561-Na) and other common statins in HepG2 cells, based on different experimental endpoints.

| Statin | Active Form | IC50 (HepG2 Cells) | Endpoint |

| This compound | RG 12561-Na | 4 nmol/L[1] | Cholesterol Synthesis Inhibition |

| This compound | RG 12561-Na | Data not available | Cytotoxicity (e.g., MTT Assay) |

| Lovastatin | Lovastatin acid | 24 nmol/L[3] | Cholesterol Synthesis Inhibition |

| Simvastatin | Simvastatin acid | 34 nmol/L[3] | Cholesterol Synthesis Inhibition |

| Pravastatin | Pravastatin acid | 1900 nmol/L[3] | Cholesterol Synthesis Inhibition |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Experimental Protocols

Protocol for Determining Cytotoxic IC50 using MTT Assay

This protocol is adapted from standard MTT assay procedures for adherent cells.[4]

Materials:

-

HepG2 cells

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in serum-free DMEM.

-

Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated control (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Protocol for Measuring IC50 of Cholesterol Synthesis Inhibition

This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor, such as [14C]acetate, into newly synthesized cholesterol.

Materials:

-

HepG2 cells

-

This compound

-

DMEM with 10% lipid-depleted serum

-

[14C]acetate

-

Lipid extraction solvents (e.g., hexane/isopropanol mixture)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM with 10% lipid-depleted serum for 24-48 hours to upregulate cholesterol synthesis.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 18 hours).[3]

-

Radiolabeling: Add [14C]acetate to the culture medium and incubate for a specific duration to allow for its incorporation into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with cold PBS and lyse them.

-

Extract the total lipids from the cell lysate using an appropriate solvent system (e.g., hexane:isopropanol).

-

-

Separation of Cholesterol:

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate in a chamber with a suitable solvent system to separate the different lipid classes, including cholesterol.

-

-

Quantification:

-

Scrape the silica (B1680970) gel from the area of the TLC plate corresponding to cholesterol.

-

Quantify the amount of radioactivity in the scraped silica using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration compared to the untreated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of [14C]acetate incorporation into cholesterol.

-

References

Application Notes and Protocols for Dalvastatin Efficacy Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of dalvastatin (B145007), a potent HMG-CoA reductase inhibitor, in established animal models of hyperlipidemia and atherosclerosis. The protocols are designed to guide researchers in preclinical studies to assess the lipid-lowering and potential pleiotropic effects of this compound.

Introduction to this compound

This compound is a prodrug that is converted in the body to its active hydroxy acid form. This active metabolite is a powerful inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces endogenous cholesterol production, leading to a decrease in circulating levels of low-density lipoprotein (LDL) cholesterol. Preclinical studies have demonstrated its efficacy in various animal models, suggesting its potential as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most commonly used models for studying lipid-lowering therapies include rabbits, hamsters, and rats. These models are typically rendered hyperlipidemic through specialized diets.

Hyperlipidemic Rabbit Model

Rabbits are highly sensitive to dietary cholesterol and rapidly develop hypercholesterolemia and atherosclerotic lesions that closely resemble those in humans.

Hyperlipidemic Hamster Model

Hamsters, particularly the Syrian golden hamster, are a suitable model for studying hyperlipidemia due to their lipoprotein metabolism being similar to humans, including the presence of cholesteryl ester transfer protein (CETP).

Hyperlipidemic Rat Model

Rats are also utilized, although they are generally more resistant to diet-induced hypercholesterolemia compared to rabbits. However, they are valuable for studying triglyceride metabolism and the effects of HMG-CoA reductase inhibitors on VLDL secretion.

Data Presentation: Efficacy of Statins in Animal Models

The following tables summarize the expected efficacy of potent statins, which can be used as a benchmark for this compound studies. Note that specific quantitative data for this compound is limited in publicly available literature; therefore, these values are based on studies with other statins like lovastatin (B1675250) and atorvastatin.

Table 1: Expected Lipid-Lowering Efficacy of Potent Statins in Hyperlipidemic Rabbit Models

| Parameter | Vehicle Control (High-Cholesterol Diet) | Statin Treatment (e.g., Lovastatin 10-20 mg/day) | Expected % Reduction |

| Total Cholesterol (mg/dL) | 800 - 1200 | 400 - 600 | 40 - 50% |

| LDL Cholesterol (mg/dL) | 600 - 900 | 250 - 450 | 50 - 60% |

| Triglycerides (mg/dL) | 100 - 200 | 70 - 140 | 20 - 40% |

| Aortic Plaque Coverage (%) | 30 - 50 | 15 - 25 | 40 - 60% |

Table 2: Expected Lipid-Lowering Efficacy of Potent Statins in Hyperlipidemic Hamster Models

| Parameter | Vehicle Control (High-Fat/Cholesterol Diet) | Statin Treatment (e.g., Lovastatin 12.5-25 mg/kg/day) | Expected % Reduction |

| Total Cholesterol (mg/dL) | 300 - 500 | 180 - 300 | 30 - 50% |

| Non-HDL Cholesterol (mg/dL) | 250 - 400 | 125 - 240 | 40 - 60% |

| Triglycerides (mg/dL) | 200 - 400 | 140 - 280 | 20 - 40% |

| Aortic Lipid Deposition | Significant | Reduced | Qualitative Improvement |

Table 3: Expected Efficacy of Potent Statins in Anti-Inflammatory Models

| Animal Model | Inflammatory Challenge | Statin Treatment (e.g., Lovastatin) | Endpoint | Expected % Inhibition |

| Rat | Carrageenan-induced paw edema | 2 - 10 mg/kg | Paw Volume | 25 - 45% |

| Mouse | LPS-induced cytokine release | 1 - 5 mg/kg | Serum TNF-α, IL-6 | 30 - 50% |

Experimental Protocols

The following are detailed protocols for inducing hyperlipidemia and assessing the efficacy of this compound.

Protocol 1: Hyperlipidemia and Atherosclerosis Study in New Zealand White Rabbits

Objective: To evaluate the effect of this compound on plasma lipid levels and the development of atherosclerosis in a diet-induced hyperlipidemic rabbit model.

Materials:

-

Male New Zealand White rabbits (2.5-3.0 kg)

-

Standard rabbit chow

-

High-cholesterol diet (Standard chow supplemented with 1% cholesterol and 5% coconut oil)

-

This compound (vehicle to be determined based on drug properties, e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., ketamine/xylazine)

-

Blood collection supplies

-

Tissue fixation and staining reagents (e.g., formalin, Oil Red O)

Procedure:

-

Acclimation: Acclimate rabbits for at least one week with free access to standard chow and water.

-

Induction of Hyperlipidemia: Feed all rabbits the high-cholesterol diet for a period of 4 weeks to induce hyperlipidemia and early atherosclerotic lesions.

-

Group Allocation: Randomly divide the rabbits into two groups:

-

Vehicle Control Group: Continue on the high-cholesterol diet and receive the vehicle daily by oral gavage.

-

This compound Treatment Group: Continue on the high-cholesterol diet and receive this compound (e.g., 10-20 mg/kg/day, dose to be optimized) daily by oral gavage.

-

-

Treatment Period: Continue the respective treatments for 8-12 weeks.

-

Blood Sampling: Collect blood samples from the marginal ear vein at baseline (before starting the high-cholesterol diet), after the 4-week induction period, and at regular intervals (e.g., every 4 weeks) during the treatment period.

-

Lipid Profile Analysis: Analyze plasma samples for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits.

-

Termination and Tissue Collection: At the end of the study, euthanize the rabbits under deep anesthesia. Perfuse the circulatory system with saline followed by 10% neutral buffered formalin.

-

Atherosclerotic Lesion Analysis: Carefully dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

-

Histopathology: Excise sections of the aortic arch and thoracic aorta, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological analysis of the vessel wall and plaque composition.

Protocol 2: Hyperlipidemia Study in Syrian Golden Hamsters

Objective: To assess the dose-dependent effect of this compound on plasma lipid profiles in a diet-induced hyperlipidemic hamster model.

Materials:

-

Male Syrian golden hamsters (8-10 weeks old)

-

Standard hamster chow

-

High-fat/high-cholesterol diet (Standard chow supplemented with 10% coconut oil and 0.5% cholesterol)

-

This compound

-

Blood collection supplies (e.g., retro-orbital sinus capillary tubes)

Procedure:

-

Acclimation: House hamsters in a controlled environment with access to standard chow and water for one week.

-

Induction of Hyperlipidemia: Feed all hamsters the high-fat/high-cholesterol diet for 2 weeks.

-

Group Allocation: Randomly assign hamsters to the following groups:

-

Vehicle Control Group: Continue on the high-fat/high-cholesterol diet and receive daily vehicle administration.

-

This compound Treatment Groups (Low, Medium, High Dose): Continue on the high-fat/high-cholesterol diet and receive one of three different doses of this compound daily (e.g., 5, 15, 30 mg/kg/day, to be optimized).

-

-

Treatment Period: Administer treatments for 4-6 weeks.

-

Blood Sampling and Analysis: Collect blood via the retro-orbital sinus at the end of the treatment period after a 4-hour fast. Analyze plasma for total cholesterol, non-HDL cholesterol, and triglycerides.

-

Data Analysis: Compare the lipid profiles of the this compound-treated groups with the vehicle control group to determine the dose-response relationship.

Protocol 3: Anti-Inflammatory Efficacy Study in Rats

Objective: To investigate the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

This compound

-

Carrageenan (1% solution in sterile saline)

-

Plethysmometer

Procedure:

-

Acclimation: Acclimate rats for at least 3 days before the experiment.

-

Group Allocation: Divide rats into groups:

-

Vehicle Control Group: Receive vehicle orally.

-

This compound Treatment Groups: Receive different doses of this compound orally (e.g., 2, 5, 10 mg/kg).

-

Positive Control Group: Receive a known anti-inflammatory drug (e.g., indomethacin (B1671933) 10 mg/kg).

-

-

Drug Administration: Administer this compound, vehicle, or positive control 1 hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound's Action

The primary mechanism of action of this compound is the inhibition of HMG-CoA reductase. This leads to a reduction in cholesterol synthesis and also affects the production of isoprenoid intermediates, which are crucial for the function of small GTP-binding proteins like Rho and Rac. The inhibition of these signaling molecules is believed to mediate the pleiotropic effects of statins, including their anti-inflammatory and cardioprotective properties.

Caption: Mechanism of action of this compound.

Experimental Workflow for Rabbit Atherosclerosis Study

The following diagram illustrates the key steps in the rabbit atherosclerosis study protocol.

Application Notes and Protocols for Dalvastatin Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalvastatin (also known as RG 12561) is a synthetic inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a prodrug, this compound is converted to its active open hydroxyacid form in the body. This document provides detailed application notes and protocols for the administration of this compound in rodent models, based on available preclinical data. The information herein is intended to guide researchers in designing and executing studies to evaluate the pharmacodynamics, efficacy, and safety of this compound.

Mechanism of Action

Statins, including this compound, competitively inhibit HMG-CoA reductase. This inhibition reduces the production of mevalonate, a crucial precursor in the cholesterol synthesis pathway. The subsequent decrease in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation. Beyond their lipid-lowering effects, statins are also known to have pleiotropic effects that contribute to their cardiovascular protective benefits.

Signaling Pathway Diagram

Caption: Inhibition of the HMG-CoA reductase pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in rodent models.

Table 1: In Vitro and Ex Vivo Potency of this compound and Comparators

| Compound | Assay | IC50 (nmol/l) | ED50 (mg/kg) |

| This compound (RG 12561-Na) | Rat liver HMG-CoA reductase | 3.4 | - |

| Lovastatin-Na | Rat liver HMG-CoA reductase | 2.3 | - |

| Pravastatin | Rat liver HMG-CoA reductase | 8.9 | - |

| This compound (RG 12561) | Rat ex vivo cholesterol biosynthesis in liver slices | - | 0.9 |

| Lovastatin | Rat ex vivo cholesterol biosynthesis in liver slices | - | 0.5 |

| Pravastatin | Rat ex vivo cholesterol biosynthesis in liver slices | - | 12 |

Data sourced from reference.

Table 2: Efficacy of this compound in Cholestyramine-Fed Hamsters

| Treatment (in food for 18 days) | Dose | LDL Cholesterol Reduction | HDL Cholesterol Change | LDL/HDL Ratio Reduction |

| This compound (RG 12561) | 0.1% | Reduced | Slightly Increased | 35% |

| This compound (RG 12561-Na) | 0.1% | Reduced | Slightly Increased | 76% |

| Lovastatin | 0.1% | Reduced | Slightly Increased | 88% |

| Lovastatin-Na | 0.1% | Reduced | Slightly Increased | 88% |

| This compound (RG 12561) | 0.4% | 97% | - | 91% |

Data sourced from reference.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in rodent models, based on available data and generalized from standard practices with other statins.

Protocol 1: Ex Vivo Inhibition of Hepatic Cholesterol Biosynthesis in Rats

Objective: To determine the in vivo potency of this compound in inhibiting hepatic cholesterol synthesis.

Animal Model: Male Sprague-Dawley rats.

Materials:

-

This compound (RG 12561)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

[1-14C]Octanoate

-

Standard laboratory equipment for oral gavage, tissue harvesting, and scintillation counting.

Procedure:

-

Fast rats overnight prior to the experiment.

-

Administer this compound orally at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). A control group should receive the vehicle only.

-

After a specified time (e.g., 2 hours), euthanize the animals and rapidly excise the liver.

-

Prepare liver slices of uniform thickness (e.g., 0.5 mm).

-

Incubate the liver slices in a suitable buffer containing [1-14C]octanoate.

-

After the incubation period, stop the reaction and extract the lipids.

-

Quantify the incorporation of radiolabel into cholesterol using scintillation counting.

-

Calculate the ED50 value, which is the dose required to inhibit cholesterol biosynthesis by 50%.

Protocol 2: Evaluation of Lipid-Lowering Efficacy in a Hyperlipidemic Hamster Model

Objective: To assess the effect of this compound on plasma lipid profiles in a diet-induced hyperlipidemic model.

Animal Model: Male Golden Syrian hamsters.

Materials:

-

This compound (RG 12561)

-

High-cholesterol diet (e.g., containing cholestyramine)

-

Standard laboratory equipment for animal housing, feeding, and blood collection.

-

Kits for measuring LDL and HDL cholesterol.

Procedure:

-

Acclimatize hamsters to the facility for at least one week.

-

Induce hyperlipidemia by feeding a high-cholesterol diet for a specified period (e.g., 2 weeks).

-

Divide the animals into treatment groups and a control group.

-

Incorporate this compound into the feed at different concentrations (e.g., 0.1% and 0.4% w/w). The control group receives the high-cholesterol diet without the drug.

-

Administer the respective diets for the duration of the study (e.g., 18 days).

-

At the end of the treatment period, collect blood samples via a suitable route (e.g., retro-orbital sinus or cardiac puncture) after an overnight fast.

-

Separate plasma and measure LDL and HDL cholesterol levels using commercially available kits.

-

Analyze the data to determine the percentage reduction in LDL cholesterol and the LDL/HDL ratio.

Experimental Workflow Diagram

Application Note and Protocols for the Quantification of Lovastatin by High-Performance Liquid Chromatography (HPLC)

Introduction

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in lowering cholesterol levels. Lovastatin, a widely prescribed statin, is used in the treatment of hypercholesterolemia. Accurate and precise quantification of Lovastatin in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the determination of Lovastatin. This application note provides detailed protocols for the quantification of Lovastatin using HPLC with UV detection.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation of Lovastatin is achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. The choice between isocratic and gradient elution depends on the complexity of the sample matrix. Isocratic elution, where the mobile phase composition remains constant, is suitable for simpler matrices like bulk drugs and standard solutions. Gradient elution, with a changing mobile phase composition, offers better resolution for complex samples. Detection is typically performed using a UV-Vis detector at the maximum absorbance wavelength of Lovastatin, which is around 238 nm.

Materials and Reagents

-

Lovastatin Reference Standard: USP or equivalent grade

-

Acetonitrile (B52724): HPLC grade

-

Water: HPLC grade or Milli-Q water

-

Phosphoric Acid: Analytical grade

-

Methanol (B129727): HPLC grade

-

Phosphate Buffer: As required for specific methods

-

Diethyl Ether: Analytical grade (for liquid-liquid extraction)

-

Sample Filters: 0.45 µm syringe filters

Instrumentation

-

HPLC System: Equipped with a pump (quaternary or binary), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition and Processing Software

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Lovastatin in Bulk Drug and Pharmaceutical Formulations

This protocol is adapted from a simple and fast validated HPLC method for the determination of Lovastatin, Pravastatin, and Simvastatin.

1. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh about 10 mg of Lovastatin reference standard and transfer it to a 100 mL volumetric flask.

- Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.

2. Preparation of Working Standard Solutions:

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 28-52 µg/mL).

3. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder not fewer than 20 tablets.

- Accurately weigh a portion of the powder equivalent to about 10 mg of Lovastatin and transfer it to a 100 mL volumetric flask.

- Add about 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of Lovastatin.

- Dilute to volume with acetonitrile and mix well.

- Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

- Column: C8, 250 mm x 4.0 mm, 5 µm

- Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid (65:35 v/v)

- Flow Rate: 1.5 mL/min

- Injection Volume: 10 µL

- Column Temperature: 30°C

- Detection Wavelength: 238 nm

- Run Time: Approximately 10 minutes

5. System Suitability:

- Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

- The tailing factor for the Lovastatin peak should be less than 2.0.

6. Quantification:

- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

- Determine the concentration of Lovastatin in the sample solution from the calibration curve.

Protocol 2: HPLC Method for Lovastatin in Human Plasma

This protocol involves a liquid-liquid extraction for sample clean-up and is suitable for pharmacokinetic studies.

1. Preparation of Standard Stock and Working Solutions:

- Prepare a stock solution of Lovastatin (e.g., 100 µg/mL) in methanol.

- Prepare working solutions by diluting the stock solution with methanol to desired concentrations for spiking into plasma.

2. Preparation of Calibration Standards in Plasma:

- Spike blank human plasma with the working standard solutions to obtain a series of calibration standards with a concentration range of, for example, 1-100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of plasma sample (or standard), add an internal standard (e.g., Atorvastatin).

- Add 4 mL of diethyl ether and vortex for 1 minute.

- Centrifuge at 5000 rpm for 10 minutes to separate the layers.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 200 µL of the mobile phase.

- Inject 50 µL into the HPLC system.

4. Chromatographic Conditions:

- Column: C18, (e.g., 250 mm x 4.6 mm, 5 µm)

- Mobile Phase: 0.05 M Phosphate Buffer (pH 7.0) and Acetonitrile (44.5:55.5 v/v)

- Flow Rate: 1.5 mL/min

- Injection Volume: 50 µL

- Column Temperature: Ambient

- Detection Wavelength: 238 nm

- Run Time: Approximately 6 minutes

Data Presentation

Table 1: Comparison of Isocratic HPLC Methods for Lovastatin Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C8 (250 x 4.0 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 3.9 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (65:35) | Acetonitrile: Water (70:30) | Acetonitrile: 0.1% Phosphoric Acid (50:50) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified |

| ** |

Application Notes and Protocols for Preclinical Formulation of Dalvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalvastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a prodrug, this compound is converted in the body to its active hydroxy acid form. Like other statins, this compound exhibits poor aqueous solubility, which presents a significant challenge for developing formulations suitable for preclinical research, where achieving adequate exposure is crucial for toxicological and efficacy studies.

These application notes provide a comprehensive guide to developing formulations of this compound for preclinical oral administration. Due to the limited availability of public data on the specific physicochemical properties of this compound, the following protocols and data are based on established methods for other poorly soluble, lipophilic statins, such as Lovastatin. Researchers should consider these as starting points and optimize the formulations based on their own experimental data for this compound.

Physicochemical Properties of Lipophilic Statins

| Property | Value (Lovastatin) | Significance in Formulation |

| Molecular Weight | 404.5 g/mol | Influences diffusion and dissolution rates. |

| Melting Point | ~174.5 °C | Important for thermal-based formulation methods like hot-melt extrusion. |

| LogP | ~4.3 | Indicates high lipophilicity and poor water solubility. |

| Aqueous Solubility | Very low (~0.0004 mg/mL) | The |

Application Notes and Protocols for Ex Vivo Cholesterol Synthesis Assay Using Dalvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential lipid for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the cholesterol biosynthesis pathway.[1] The rate-limiting step in this pathway is catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][3] This enzyme represents a key target for therapeutic intervention in hypercholesterolemia. Statins, a class of HMG-CoA reductase inhibitors, are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease.[4][5]

Dalvastatin (RG 12561) is a potent, synthetic inhibitor of HMG-CoA reductase.[6][7] It is a prodrug that is converted in vivo to its active open hydroxyacid form, which competitively inhibits the enzyme.[6][7] The ex vivo cholesterol synthesis assay provides a valuable platform to assess the inhibitory potential of compounds like this compound in a physiologically relevant tissue environment, bridging the gap between in vitro enzyme assays and in vivo studies. This application note provides a detailed protocol for conducting an ex vivo cholesterol synthesis assay using rat liver slices to evaluate the efficacy of this compound.

Principle of the Assay

The ex vivo cholesterol synthesis assay measures the rate of de novo cholesterol synthesis in freshly isolated tissue slices. The assay relies on the incubation of these slices with a radiolabeled precursor, such as [14C]-acetate or [14C]-octanoate, which is incorporated into newly synthesized cholesterol.[8][9] The amount of radiolabeled cholesterol is then quantified, typically by liquid scintillation counting, to determine the rate of synthesis.[10] By incubating the tissue slices with varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine its potency (e.g., IC50 or ED50 value).

Data Presentation

The inhibitory effects of this compound and other statins on cholesterol synthesis have been quantified in various assays. The following table summarizes key quantitative data for comparative analysis.

| Compound | Assay Type | Species/System | Parameter | Value | Reference |

| This compound (RG 12561-Na) | HMG-CoA Reductase Inhibition | Rat Liver | IC50 | 3.4 nmol/L | [6][7] |

| Lovastatin-Na | HMG-CoA Reductase Inhibition | Rat Liver | IC50 | 2.3 nmol/L | [6][7] |

| Pravastatin | HMG-CoA Reductase Inhibition | Rat Liver | IC50 | 8.9 nmol/L | [6][7] |

| This compound (RG 12561-Na) | Cholesterol Biosynthesis from Octanoate | Hep G2 Cells | IC50 | 4 nmol/L | [6][7] |

| Lovastatin-Na | Cholesterol Biosynthesis from Octanoate | Hep G2 Cells | IC50 | 5 nmol/L | [6][7] |

| Pravastatin | Cholesterol Biosynthesis from Octanoate | Hep G2 Cells | IC50 | 1.1 µmol/L | [6][7] |

| This compound (RG 12561) | Ex Vivo Cholesterol Biosynthesis in Liver Slices (Oral Admin) | Rat | ED50 | 0.9 mg/kg | [6][7] |

| Lovastatin | Ex Vivo Cholesterol Biosynthesis in Liver Slices (Oral Admin) | Rat | ED50 | 0.5 mg/kg | [6][7] |

| Pravastatin | Ex Vivo Cholesterol Biosynthesis in Liver Slices (Oral Admin) | Rat | ED50 | 12 mg/kg | [6][7] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on HMG-CoA reductase.

Caption: Experimental workflow for the ex vivo cholesterol synthesis assay using rat liver slices.

Experimental Protocols

Materials and Reagents

-

Male Wistar rats (or other appropriate strain)

-

Krumdieck tissue slicer or equivalent

-

Krebs-Henseleit buffer (or DMEM)

-

This compound

-

[1-14C]-Acetic acid, sodium salt (or other suitable radiolabeled precursor)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Other standard laboratory reagents (e.g., ethanol, potassium hydroxide, petroleum ether, etc.)

Protocol for Ex Vivo Cholesterol Synthesis Assay in Rat Liver Slices

1. Preparation of Liver Slices

-

Humanely euthanize a rat according to approved animal care and use protocols.

-

Immediately excise the liver and place it in ice-cold Krebs-Henseleit buffer saturated with 95% O2 / 5% CO2.

-

Prepare cylindrical cores from the liver tissue using a coring tool.

-

Using a Krumdieck tissue slicer, cut precision-cut liver slices of approximately 250-300 µm thickness in ice-cold, oxygenated Krebs-Henseleit buffer.[2][11]

-

Keep the slices in ice-cold buffer until use.

2. Incubation with this compound and Radiolabeled Precursor

-

Place individual liver slices into vials containing pre-warmed (37°C) and oxygenated Krebs-Henseleit buffer.

-

Add this compound (dissolved in a suitable vehicle, e.g., DMSO, with the final concentration of the vehicle kept constant across all samples, typically <0.1%) to the desired final concentrations. Include vehicle-only controls.

-

Pre-incubate the slices with this compound for a specified period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Initiate the cholesterol synthesis assay by adding the radiolabeled precursor (e.g., [14C]-acetate, to a final concentration of 1-2 mM and a specific activity of approximately 1 µCi/mL).

-

Incubate the slices for a defined period (e.g., 2 hours) at 37°C with continuous oxygenation and gentle shaking.

3. Termination of Reaction and Lipid Extraction

-

Terminate the incubation by removing the slices from the medium and washing them with ice-cold buffer to remove any unincorporated radiolabel.

-

Place the washed slices into a tube containing a saponification solution (e.g., alcoholic potassium hydroxide).

-

Heat the samples (e.g., at 70°C for 1-2 hours) to saponify the lipids.

-

After cooling, extract the non-saponifiable lipids (which include cholesterol) by adding water and a non-polar solvent like petroleum ether or hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper organic phase containing the cholesterol. Repeat the extraction process to ensure complete recovery.

4. Quantification of Cholesterol Synthesis

-

Evaporate the pooled organic extracts to dryness.

-

Re-dissolve the lipid residue in a small volume of a suitable solvent.

-

Add a scintillation cocktail to the sample.[12]

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

The DPM values are directly proportional to the amount of radiolabeled precursor incorporated into cholesterol and thus reflect the rate of cholesterol synthesis.

5. Data Analysis

-

Calculate the rate of cholesterol synthesis for each sample.

-

Determine the percentage inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 or ED50 value from the dose-response curve using appropriate software.

Conclusion

The ex vivo cholesterol synthesis assay using precision-cut liver slices is a robust and physiologically relevant method for evaluating the inhibitory activity of compounds like this compound. This application note provides a comprehensive protocol and relevant data to aid researchers in the assessment of HMG-CoA reductase inhibitors. The detailed methodology and clear data presentation are intended to facilitate the adoption and standardization of this assay in drug discovery and development settings.

References

- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alspi.com [alspi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro labeling of peroxisomal cholesterol with radioactive precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. research.rug.nl [research.rug.nl]

- 7. organslices.com [organslices.com]

- 8. Absolute rates of cholesterol synthesis in extrahepatic tissues measured with 3H-labeled water and 14C-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol synthesis from acetate in the diabetic liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quantitative micromethod for the isolation and liquid scintillation assay of radioactive free and ester cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

Application Notes and Protocols: Gene Expression Analysis After Dalvastatin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalvastatin is a synthetic inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway. As a member of the statin class of drugs, this compound is a prodrug that is converted to its active open hydroxyacid form in the body. Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, which leads to a reduction in endogenous cholesterol synthesis. Beyond their lipid-lowering effects, statins are known to exert pleiotropic effects, influencing the expression of a wide array of genes involved in various cellular processes. This document provides a comprehensive guide for researchers to analyze the changes in gene expression following treatment with this compound, including detailed experimental protocols and data presentation formats.

Mechanism of Action and Signaling Pathway